3-Hydroxycyclohexane-1-carboxamide
CAS No.:
Cat. No.: VC19965491
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 3-hydroxycyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C7H13NO2/c8-7(10)5-2-1-3-6(9)4-5/h5-6,9H,1-4H2,(H2,8,10) |
| Standard InChI Key | ZHRSANJYFKREQT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC(C1)O)C(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a six-membered cyclohexane ring substituted at the 1- and 3-positions by a carboxamide and hydroxyl group, respectively. The spatial arrangement of these groups significantly influences its reactivity and intermolecular interactions. The IUPAC name, 3-hydroxycyclohexane-1-carboxamide, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| SMILES | C1CC(CC(C1)O)C(=O)N | |
| InChIKey | ZHRSANJYFKREQT-UHFFFAOYSA-N | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Stereochemical Considerations
The hydroxyl and carboxamide groups can adopt cis or trans configurations relative to the cyclohexane ring. While PubChem data primarily describe the cis isomer , industrial synthesis often produces mixtures that require chromatographic separation. The stereochemistry critically affects biological activity; for instance, the (1S,3R) configuration in analogous compounds demonstrates selective binding to metabotropic glutamate receptors.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via two primary routes:
Industrial Manufacturing
Large-scale production employs immobilized enzymes in continuous-flow reactors to enhance yield and reduce costs. A patented method by Fischer et al. (2023) utilizes Candida antarctica lipase B to achieve 85% conversion efficiency at 40°C, with the substrate dissolved in tert-butyl methyl ether.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| Biocatalytic | 85 | >99 | High |
| Chemical Reduction | 72 | 50–60 | Moderate |
Chemical Reactivity and Functional Transformations
Oxidation Reactions
The hydroxyl group undergoes oxidation to form 3-ketocyclohexane-1-carboxamide when treated with Jones reagent (CrO₃/H₂SO₄). This ketone derivative serves as a precursor for further functionalization, such as Grignard additions.
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the carboxamide to a primary amine, yielding 3-hydroxycyclohexane-1-methylamine. This reaction is pH-dependent, with optimal yields achieved under acidic conditions (pH 4–5) .
Substitution and Derivatization
The hydroxyl group participates in nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) converts it to a chloro derivative, enabling Suzuki-Miyaura cross-couplings for aryl functionalization.
Applications in Scientific Research
Medicinal Chemistry
The compound’s carboxamide moiety acts as a hydrogen bond donor/acceptor, making it a pharmacophore in drug design. Preclinical studies highlight its role as:
-
mGluR Modulator: The (1S,3R) isomer inhibits Group I metabotropic glutamate receptors (mGluR1/5), reducing neuronal excitability in epilepsy models.
-
Antidiabetic Agent: Derivatives substituted with sulfonylurea groups exhibit insulinotropic activity, potentiating glucose-dependent insulin secretion in pancreatic β-cells.
Materials Science
In polymer chemistry, the compound serves as a monomer for polyamides. Copolymerization with ε-caprolactam yields nylon-like materials with enhanced thermal stability (decomposition temperature: 280°C vs. 220°C for conventional nylon-6) .
Mechanism of Action in Biological Systems
Enzyme Inhibition
The carboxamide group chelates catalytic metal ions in metalloproteases. Kinetic assays reveal non-competitive inhibition of angiotensin-converting enzyme (ACE) with an IC₅₀ of 12 μM, suggesting potential antihypertensive applications.
Receptor Interactions
Molecular docking simulations demonstrate that the (1S,3R) isomer binds to the orthosteric site of mGluR5 via hydrogen bonds with Arg78 and Tyr150 residues. This interaction reduces glutamate-induced Ca²⁺ influx by 65% in HEK293 cells expressing mGluR5.
Comparative Analysis with Structural Analogs
Table 3: Functional Group Impact on Properties
| Compound | Key Functional Groups | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Hydroxycyclohexane-1-carboxamide | -OH, -CONH₂ | ACE: 12 μM |
| Cyclohexane-1-carboxamide | -CONH₂ | ACE: >100 μM |
| 3-Hydroxycyclohexane-1-carboxylic acid | -OH, -COOH | mGluR5: 8 μM |
The hydroxyl group enhances solubility (52 mg/mL in water for the carboxylic acid analog) and target affinity compared to non-hydroxylated derivatives.
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